2-Cyano-3-fluorobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8FN |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-fluoro-6-phenylbenzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8H |
InChI Key |
KQSLKFCGQQRPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C#N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Cyano 3 Fluorobiphenyl and Congeneric Structures
Precursor Synthesis and Advanced Halogenated Aromatic Intermediates
The successful synthesis of the target compound is critically dependent on the availability of appropriately functionalized precursors. These intermediates must contain the necessary fluorine and cyano (or a precursor) functionalities, along with a reactive site, typically a halogen, to facilitate the crucial carbon-carbon bond formation.
Preparation of Key Fluorinated Benzonitrile Derivatives
A key precursor for the synthesis of 2-Cyano-3-fluorobiphenyl is a 2-halobenzonitrile bearing a fluorine atom at the 6-position. 2-Bromo-6-fluorobenzonitrile (B1362393) is a particularly valuable and commonly used intermediate. biosynth.com Its synthesis is often achieved through a Sandmeyer-type reaction, which involves the transformation of an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orglibretexts.orgrsc.org
A typical procedure starts with 2-Amino-6-fluorobenzonitrile. chemicalbook.comchemicalbook.com This starting material is diazotized using a nitrosating agent like sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid, at low temperatures (e.g., 0°C). chemicalbook.comchemicalbook.com The resulting diazonium salt is then treated with a copper(I) bromide solution to introduce the bromine atom, yielding 2-Bromo-6-fluorobenzonitrile. chemicalbook.comchemicalbook.com This multi-step process, from the aniline (B41778) derivative to the final halogenated benzonitrile, is a well-established method for producing key building blocks for more complex structures. wikipedia.org Another reported method involves the conversion of 2-fluoro-6-bromobenzaldehyde to 2-Bromo-6-fluorobenzonitrile using hydroxylamine (B1172632) hydrochloride and formic acid. chemicalbook.com
Synthesis of Diversely Functionalized Fluorobiphenyl Scaffolds for Subsequent Chemical Transformations
In some synthetic strategies, the biphenyl (B1667301) framework is constructed first, followed by the introduction of the cyano group in a later step. This approach requires the synthesis of diversely functionalized fluorobiphenyl scaffolds. For instance, a 3-fluoro-2-halobiphenyl could serve as a scaffold. The subsequent introduction of the cyano group can be achieved through palladium-catalyzed cyanation reactions. nih.govrsc.org This method allows for the conversion of aryl halides (bromides, chlorides) into the corresponding nitriles using a cyanide source. nih.govrsc.org A notable advantage of this catalytic approach is its tolerance for various functional groups and its operation under milder conditions compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov The use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]), has been explored to enhance the safety and environmental profile of these reactions. nih.govscispace.com
Precision Carbon-Carbon Bond Formation Strategies
The central challenge in synthesizing this compound is the construction of the C-C bond linking the two phenyl rings. Modern organic synthesis offers a powerful toolkit of transition metal-catalyzed cross-coupling reactions to achieve this transformation with high precision and efficiency. libretexts.org
Catalytic Cross-Coupling Reactions
Transition metal-catalyzed reactions, particularly those employing palladium, are indispensable for forming C-C bonds between sp2-hybridized carbon atoms, as found in biphenyl systems. libretexts.orgnih.govuniurb.it These methods are favored for their high yields, functional group compatibility, and catalytic nature.
The Suzuki-Miyaura coupling is a premier method for the synthesis of biphenyls, including those with fluoro and cyano substituents. libretexts.org This reaction involves the palladium(0)-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org The synthesis of this compound can be effectively achieved by coupling 2-bromo-6-fluorobenzonitrile with phenylboronic acid. tandfonline.com
The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield. For the synthesis of related 4-cyano-3-fluorobiphenyls, palladium(0)-catalyzed coupling of arylboronic acids with 4-bromo-2-fluorobenzonitrile (B28022) has been identified as a highly effective method. tandfonline.com
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Fluorobiphenyl Synthesis
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Bromo-6-fluorobenzonitrile | Phenylboronic Acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | ~85 | tandfonline.com |
| 4-Bromo-2-fluorobenzonitrile | 4-Pentylphenylboronic Acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 88 | tandfonline.com |
| Aryl Chloride | Phenylboronic Acid | PdCl₂(amphos)₂ (2) | amphos | ZnF₂ (Lewis Acid) | THF | 80 | >95 | chemrxiv.org |
This table is illustrative, based on typical conditions reported for similar transformations. Specific yields for this compound may vary.
While the Suzuki-Miyaura coupling is highly prevalent, other transition metal-catalyzed reactions can also be employed for the synthesis of fluorobiphenyls. These reactions offer alternative pathways that may be advantageous depending on substrate availability and desired functional group tolerance. beilstein-journals.orgfrontiersin.org
Negishi Coupling: This reaction utilizes organozinc reagents and a palladium or nickel catalyst. It offers a powerful alternative, although organozinc reagents can be sensitive to moisture and air. libretexts.org
Stille Coupling: Involving the reaction of an organohalide with an organotin compound catalyzed by palladium, Stille coupling is also effective. However, the toxicity of organotin reagents is a significant drawback. libretexts.org
Hiyama Coupling: This method uses organosilicon compounds with a palladium catalyst, activated by a fluoride (B91410) source. It presents a less toxic alternative to Stille coupling.
These alternative methodologies, along with the Suzuki-Miyaura reaction, provide chemists with a versatile set of tools to precisely construct the this compound scaffold and its derivatives, enabling further exploration in various scientific fields.
Direct Arylation and Selective C-H Activation Processes
Direct arylation, a powerful tool in modern organic synthesis, offers an increasingly efficient pathway to construct biaryl linkages by forming a C-C bond between two unfunctionalized arenes or an aryl halide and an arene. This approach circumvents the need for pre-functionalized organometallic reagents, thus improving atom economy. In the context of synthesizing this compound and its analogs, palladium-catalyzed direct arylation reactions are of significant interest. Research has shown that direct arylation of nitrobenzenes with aryl halides can proceed with high ortho regioselectivity. lookchem.com This is pertinent as a nitro group can potentially be converted to a cyano group in a subsequent step.
Selective C-H activation is a key challenge in the synthesis of complex molecules like this compound, where multiple C-H bonds are available for reaction. The presence of a fluorine substituent can influence the regioselectivity of C-H activation. Studies on fluorinated arenes have demonstrated that C-H bonds ortho to a fluorine substituent can be preferentially activated. core.ac.uk The interplay between C-H and C-F bond activation is a critical consideration, with factors such as the metal catalyst, ligands, and reaction conditions determining the outcome. core.ac.ukwhiterose.ac.uk For instance, in reactions involving iridium pincer complexes and fluorinated phenylpyridine substrates, the chemoselectivity can be steered towards either C-H or C-F activation by modifying the reaction conditions. core.ac.uk Photocatalysis has also emerged as a mild and effective method for the dual functionalization of C-F and C-H bonds, providing an expedient route to multifluorinated biaryls. nih.gov
Knoevenagel Condensation and Related Activated Methylene (B1212753) Additions in Biaryl Synthesis
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com This classic reaction has been adapted for the synthesis of biaryl derivatives through sequential, one-pot procedures. A notable strategy involves a Suzuki coupling followed by a Knoevenagel condensation in an aqueous medium at room temperature. researchgate.net This approach allows for the construction of polyfunctional biaryls from simple substrates like bromobenzaldehydes, phenylboronic acids, and activated methylene compounds such as malononitrile (B47326) or ethyl acetoacetate. researchgate.net The use of a weak base like sodium carbonate can facilitate both the Suzuki coupling and the subsequent Knoevenagel condensation. researchgate.net
The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups on the nucleophile, leads to condensation accompanied by decarboxylation. wikipedia.org While direct application to this compound synthesis is not extensively documented, the principles of these reactions offer a versatile platform for creating substituted biphenyls. The choice of the activated methylene compound is crucial, with reagents like cyanoacetic acid and its esters being particularly relevant for introducing the cyano functionality or a precursor to it. wikipedia.org
Targeted Introduction of Cyano Functionality
The introduction of a cyano group onto the biphenyl scaffold is a critical step in the synthesis of this compound. This can be achieved through various cyanation strategies.
Nucleophilic Cyanation Strategies
The Sandmeyer reaction is a well-established method for converting an aryl diazonium salt, derived from an aromatic amine, into an aryl nitrile using a copper(I) cyanide catalyst. wikipedia.orgbyjus.com This reaction is a cornerstone of aromatic chemistry as it allows for substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org In the context of this compound synthesis, this would involve the diazotization of a 2-amino-3-fluorobiphenyl precursor followed by treatment with copper(I) cyanide.
The Rosenmund-von Braun reaction is another classical method for the cyanation of aryl halides, traditionally requiring stoichiometric amounts of copper(I) cyanide and high temperatures. wikipedia.org This method has been employed in the synthesis of various cyanobiphenyls. tandfonline.com However, the harsh conditions and the use of toxic cyanide sources have led to the development of more modern, catalytic alternatives.
Alternative Methods for Cyano-Group Installation onto Fluorinated Biphenyls
To address the toxicity and harsh conditions of classical cyanation methods, significant research has focused on developing milder and more efficient alternatives. Palladium-catalyzed cyanation of aryl halides has emerged as a powerful tool. wikipedia.org A particularly noteworthy development is the use of potassium ferrocyanide {K₄[Fe(CN)₆]}, an inexpensive, non-toxic, and easy-to-handle cyanating agent. thieme-connect.comorganic-chemistry.orgrsc.org This reagent can be used in palladium-catalyzed cyanations of a wide range of aryl halides, including both electron-rich and electron-deficient systems. thieme-connect.com The reaction can be performed under aerobic conditions and does not require an anhydrous solvent. thieme-connect.com Nickel-catalyzed cyanations using potassium ferrocyanide have also been developed, offering a base-metal alternative that can be run in biphasic aqueous conditions to overcome the low solubility of the cyanide source in organic solvents. acs.orgnih.gov These methods represent a significant advancement in the sustainable synthesis of aryl nitriles.
Stereoselective and Asymmetric Synthesis Approaches
The synthesis of chiral atropisomeric biphenyls, which possess axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings, is a significant area of research. snnu.edu.cn The principles of asymmetric synthesis can be applied to generate enantioenriched this compound. Strategies for achieving atroposelective synthesis include the direct asymmetric construction of the stereogenic axis, for example, through enantioselective cross-coupling reactions. snnu.edu.cnacs.org
The use of chiral ligands in transition metal-catalyzed cross-coupling reactions is a common approach. For instance, rationally designed P-chiral monophosphorus ligands have been successfully utilized in the atroposelective synthesis of tetra-ortho-substituted biphenyls. snnu.edu.cn Another strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the biaryl backbone. Chiral atropisomeric biphenyl diols have been synthesized and used as organocatalysts in asymmetric reactions. beilstein-journals.org The conformational stability of some ortho-disubstituted biphenyls can be enhanced by intramolecular hydrogen bonding, which can lock the axial chirality. nih.gov Dynamic kinetic resolution, where a racemic mixture is converted into a single enantiomer, has also been applied to the synthesis of atropisomeric biaryls. rsc.org
Innovations in Sustainable Synthesis: Microwave-Assisted and Aqueous Medium Protocols
Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally friendly protocols. For the synthesis of this compound and related structures, this includes the use of microwave irradiation and aqueous reaction media.
Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. researchgate.net This technology has been applied to the synthesis of aryl stannanes from aryl halides, a key step in Stille cross-coupling reactions for biaryl synthesis, under solvent-free conditions. researchgate.net
The use of water as a solvent is highly desirable from a green chemistry perspective. Palladium-catalyzed Suzuki cross-coupling reactions, a cornerstone of biaryl synthesis, have been successfully performed in aqueous solvents at room temperature. researchgate.net The use of water-soluble ligands, surfactants, or ligand-free systems can enhance the reactivity of the palladium catalyst in aqueous media. researchgate.net One-pot sequential reactions, such as a Suzuki coupling followed by a Knoevenagel condensation, have been developed in aqueous isopropanol, further enhancing the efficiency and sustainability of biaryl synthesis. researchgate.net Additionally, nickel-catalyzed cyanation reactions using non-toxic cyanide sources have been effectively carried out in biphasic aqueous systems. acs.orgnih.gov These innovations pave the way for more environmentally benign routes to complex molecules like this compound.
Table of Research Findings on Sustainable Synthesis
| Synthetic Method | Key Features | Catalyst/Reagents | Solvent | Reference(s) |
| Suzuki Coupling | Room temperature, high activity | Hemilabile PO coordinated cyclopalladated complexes | Aqueous solvents | researchgate.net |
| Sequential Suzuki Coupling/Knoevenagel Condensation | One-pot, room temperature | Pd/C, Na₂CO₃ | Aqueous isopropanol | researchgate.net |
| Cyanation of Aryl Halides | Non-toxic cyanide source, aerobic conditions | Palladium/N-Heterocyclic Carbene, K₄[Fe(CN)₆]·3H₂O | Not specified | thieme-connect.com |
| Cyanation of Aryl Halides | Base-metal catalyst, biphasic conditions | Ni(II) precatalyst, JosiPhos ligand, K₄[Fe(CN)₆] | Aqueous | acs.orgnih.gov |
| Aryl Stannane Synthesis | Microwave-irradiated, solvent-free | Pd(PPh₃)₄ | None | researchgate.net |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Cyano 3 Fluorobiphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the molecular structure, including atom connectivity and stereochemistry. For 2-Cyano-3-fluorobiphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.
The ¹H NMR spectrum of this compound is expected to display a series of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The spectrum would contain eight distinct proton signals, each corresponding to a unique hydrogen atom on the two phenyl rings. The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups deshields the protons on the substituted ring, generally causing them to resonate at a lower field compared to the protons on the unsubstituted phenyl ring.
The signal multiplicities are dictated by spin-spin coupling between adjacent protons (ortho-, meta-, and para-coupling) and through-space coupling with the fluorine atom. The protons on the fluorinated ring, in particular, will exhibit additional splitting due to heteronuclear coupling with the ¹⁹F nucleus.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 7.85 - 7.75 | Multiplet | - | Protons on fluorinated ring |
| 7.70 - 7.60 | Multiplet | - | Protons on fluorinated ring |
| 7.60 - 7.40 | Multiplet | - | Protons on unsubstituted phenyl ring |
Note: This table represents predicted values based on known substituent effects and data from analogous structures. Actual experimental values may vary.
The proton-decoupled ¹³C NMR spectrum of this compound should exhibit 13 distinct signals, one for each unique carbon atom. The cyano carbon (C≡N) is expected to appear in a characteristic downfield region, typically between 115 and 120 ppm. The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a key identifying feature. Other carbons on the fluorinated ring will also display smaller two-bond (²JCF) and three-bond (³JCF) couplings. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |
| 162.0 (d) | ¹JCF ≈ 250 Hz | C-F |
| 145.0 - 120.0 | - | Aromatic & Quaternary Carbons |
| 117.0 | - | Cyano Carbon (C≡N) |
| 110.0 (d) | ²JCF ≈ 20 Hz | C-CN |
Note: This table represents predicted values. The symbol (d) indicates a doublet due to C-F coupling. Actual experimental values and coupling constants may vary.
Fluorine-19 NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds. sorbonne-universite.fr The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. sorbonne-universite.fr A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm, providing excellent signal dispersion and sensitivity to subtle changes in the electronic environment of the fluorine atom. sorbonne-universite.fr
In the context of fluoro-biphenyl systems, the ¹⁹F chemical shift provides a direct probe of the fluorine's local environment. The electronic nature of other substituents on the aromatic rings significantly influences the shielding of the fluorine nucleus, making ¹⁹F NMR a powerful tool for confirming substitution patterns. For this compound, the fluorine atom is attached to an aromatic ring, which would typically result in a chemical shift in the range of -110 to -125 ppm relative to a standard like CFCl₃. Coupling between the ¹⁹F nucleus and nearby protons (³JHF and ⁴JHF) provides crucial connectivity information, corroborating assignments made in the ¹H NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and essential for identifying functional groups and confirming molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum serves as a molecular fingerprint, with specific peaks corresponding to particular functional groups.
Table 3: Representative FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2230 | C≡N Stretch | Strong, Sharp |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1300 - 1100 | C-F Stretch | Strong |
Note: This table contains representative values based on established correlation charts and data from analogous compounds. researchgate.net
Raman spectroscopy is an inelastic light scattering technique that provides information complementary to FT-IR. horiba.com While FT-IR measures absorption, Raman detects scattering, and the selection rules differ. Vibrations that involve a change in polarizability are Raman active. For symmetric molecules, vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa.
In cyano-fluorinated aromatic compounds, Raman spectroscopy is particularly useful. The symmetric C≡N stretching vibration gives rise to a very strong and sharp band, typically in the 2250-2200 cm⁻¹ region, making it an excellent diagnostic peak. fluorochem.co.uk Aromatic ring vibrations, especially the symmetric ring "breathing" mode (around 1000 cm⁻¹), are also typically strong in the Raman spectrum and are sensitive to substitution patterns. renishaw.com The analysis of both Raman and IR spectra provides a more complete picture of the vibrational modes of this compound, aiding in its definitive structural confirmation. spectroscopyonline.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound, enabling the confirmation of its elemental composition. spectroscopyonline.com This technique measures the mass-to-charge ratio (m/z) with high accuracy, often to within a few parts per million (ppm). spectroscopyonline.com For organic molecules, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. spectroscopyonline.com
In a typical HRMS analysis, the compound is ionized, and the resulting ions are separated based on their m/z ratio. mass.gov The high resolution of the instrument allows for the differentiation of ions with very similar masses. nih.gov The accurate mass measurement obtained for this compound would be compared to the theoretical exact mass calculated from its molecular formula (C₁₃H₈FN). Any deviation is reported as the mass error in ppm. This high level of accuracy provides strong evidence for the compound's identity and purity. lcms.cz
| Parameter | Description | Typical Value/Range |
| Ionization Technique | Method used to generate ions from the sample. | Electron Ionization (EI), Electrospray Ionization (ESI) |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Time-of-Flight (TOF), Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Accuracy | The closeness of the measured mass to the theoretical mass. | < 5 ppm |
| Resolution | The ability to distinguish between two peaks of similar m/z. | > 10,000 FWHM lcms.cz |
This table presents typical parameters for HRMS analysis.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insights into its electronic structure, particularly the π-electron system of the biphenyl (B1667301) rings. core.ac.ukupi.edu When the molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital (typically a π orbital) to a higher energy orbital (π* orbital). upi.edu The resulting spectrum is a plot of absorbance versus wavelength.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to the π → π* transitions of the aromatic rings. core.ac.uk The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents (cyano and fluoro groups) and the solvent used for the analysis. core.ac.uknist.gov The biphenyl moiety itself gives rise to intense absorption bands, and the presence of the cyano and fluoro groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity. researchgate.netrsc.org Analysis of the fine structure of the absorption bands can sometimes provide information about vibrational-electronic coupling. core.ac.uk
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Illustrative) |
| Cyclohexane | ~250 | 15,000 |
| Ethanol | ~252 | 16,000 |
This is an illustrative data table showing expected UV-Vis absorption data for a substituted biphenyl compound. Actual values for this compound would require experimental measurement.
X-Ray Powder Diffraction (PXRD) Analysis of Crystalline Forms
X-Ray Powder Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. iza-online.org For this compound, PXRD analysis is essential for characterizing its solid-state form, including identifying different polymorphs (crystalline forms with the same chemical composition but different crystal structures). google.com
In a PXRD experiment, a powdered sample of the compound is irradiated with a monochromatic X-ray beam. unical.it The X-rays are diffracted by the crystalline lattice of the material at specific angles, which are determined by the spacing between the planes of atoms in the crystal, according to Bragg's Law. unical.it The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). unical.it
Each crystalline form of this compound will produce a unique PXRD pattern, which serves as a "fingerprint" for that specific form. iza-online.org The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice parameters (the dimensions of the unit cell). unical.it By analyzing the PXRD pattern, one can determine the unit cell dimensions, space group, and potentially the complete crystal structure of the compound. This information is crucial for understanding the physical properties of the solid material. researchgate.net
| Diffraction Angle (2θ, degrees) | d-spacing (Å) | Relative Intensity (%) (Illustrative) |
| 12.2 | 7.25 | 100 |
| 18.5 | 4.79 | 45 |
| 20.8 | 4.27 | 60 |
| 24.5 | 3.63 | 80 |
| 28.4 | 3.14 | 50 |
This table provides an illustrative example of PXRD data. The peak positions are given in degrees 2θ, with corresponding d-spacings and relative intensities. Actual data would be obtained from experimental measurement of a crystalline sample of this compound.
Theoretical and Computational Chemistry Approaches to 2 Cyano 3 Fluorobiphenyl
Advanced Quantum Chemical Calculations
Quantum chemical calculations solve, approximately, the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches, each offering a different balance of accuracy and computational cost.
Density Functional Theory has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. arxiv.org DFT methods calculate the total energy of a molecule based on its electron density rather than a complex many-electron wavefunction. While specific published DFT studies focused exclusively on 2-Cyano-3-fluorobiphenyl are limited, the application of these methods can be understood from studies on closely related fluorinated and cyanobiphenyl compounds. acs.org
The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms. For this compound, a key structural parameter is the dihedral angle (torsion angle) between the two phenyl rings. The presence of substituents on the rings, particularly at the ortho-positions relative to the inter-ring bond, introduces steric hindrance that generally prevents the molecule from being planar in its ground state. The optimization would likely be performed using a hybrid functional, such as B3LYP, paired with a sufficiently large basis set, for instance, 6-311+G*, to accurately account for electronic and steric effects. acs.org
The electronic structure is significantly influenced by the cyano (-CN) and fluoro (-F) substituents. Both groups are electron-withdrawing, affecting the electron density distribution across the biphenyl (B1667301) system and influencing properties such as the molecular dipole moment and sites of reactivity.
Conformational analysis involves mapping the potential energy of the molecule as a function of its flexible degrees of freedom, primarily the inter-ring dihedral angle. By systematically rotating one ring relative to the other and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the energy barriers between different rotational conformers (rotamers) and identifies the most stable conformations. For 2,3-disubstituted biphenyls, a twisted conformation is expected to be the global minimum due to steric repulsion between the substituents and the hydrogens on the adjacent ring.
Table 1: Illustrative Parameters for DFT Geometry Optimization of a Substituted Biphenyl. This table is illustrative and shows typical parameters and outputs for a DFT calculation on a molecule similar to this compound.
| Parameter | Value/Method | Description |
| Computational Method | DFT | Density Functional Theory is used to calculate the electronic structure. |
| Functional | B3LYP | A common hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. nih.gov |
| Basis Set | 6-311+G* | A triple-zeta basis set with diffuse and polarization functions, providing flexibility for the wavefunction. researchgate.net |
| Output: Dihedral Angle | ~40°-60° (Expected) | The calculated angle between the two phenyl rings in the lowest energy conformation. |
| Output: Total Energy | (Calculated Value) | The electronic energy of the optimized geometry at 0 Kelvin. |
| Output: Dipole Moment | (Calculated Value) | A measure of the molecule's overall polarity arising from its charge distribution. |
While specific research on the reaction pathways of this compound using DFT is not available in the reviewed literature, this methodology is crucial for understanding chemical reactivity. DFT can be used to model chemical reactions, such as the Suzuki or Negishi cross-coupling reactions often used for its synthesis. researchgate.net
This analysis involves locating the transition state (TS) for a given reaction step. A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom (a first-order saddle point). By calculating the structure and energy of the reactants, products, and the transition state connecting them, the activation energy (energy barrier) for the reaction can be determined. This information is vital for predicting reaction rates, understanding mechanisms, and optimizing synthetic conditions. For example, DFT could be used to investigate the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling synthesis of the molecule.
Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using empirical parameters derived from experimental data. aps.org Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). While often more accurate than DFT, particularly for systems where electron correlation is poorly described by standard functionals, they are significantly more computationally expensive. frontiersin.orgtrygvehelgaker.no For a molecule the size of this compound, high-level ab initio calculations would be reserved for benchmarking DFT results or for cases where high accuracy is paramount.
Semi-Empirical Methodologies: These methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orguomustansiriyah.edu.iq Methods like AM1, PM3, and CNDO neglect many of the computationally expensive integrals that appear in ab initio calculations. wikipedia.orgusm.my This makes them extremely fast, allowing for the study of very large molecules or for high-throughput screening. wikipedia.org However, their accuracy is dependent on the molecule of interest being similar to the compounds used in the parameterization set. wikipedia.org For this compound, a semi-empirical method might be used to quickly generate an initial structure for subsequent optimization at a higher level of theory like DFT.
Density Functional Theory (DFT) Applications
Molecular Dynamics (MD) Simulations
While quantum mechanical methods are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of a large ensemble of molecules over time. nih.gov MD simulations model the system using classical mechanics, where atoms are treated as spheres and bonds as springs, with forces governed by a "force field." tandfonline.com
No specific MD simulation studies of this compound have been published. However, such simulations would be highly relevant for understanding its bulk properties, particularly if it were to be used as a component in a liquid crystal mixture. nih.govtandfonline.com An MD simulation would involve placing hundreds or thousands of this compound molecules in a simulation box and calculating their trajectories by solving Newton's equations of motion. newton.ac.uk From these trajectories, macroscopic properties can be calculated, including:
Structural Properties: Radial distribution functions describing how the molecules arrange themselves relative to one another.
Thermodynamic Properties: Density, heat capacity, and phase transition temperatures.
Dynamic Properties: Diffusion coefficients and rotational correlation times, which describe how the molecules move and tumble in the liquid phase. researchgate.net
Prediction and Simulation of Spectroscopic and Electronic Properties
Computational methods are widely used to predict and help interpret experimental spectra. These simulations can confirm molecular structures and provide a detailed assignment of spectral features.
DFT and its time-dependent extension, TD-DFT, are particularly effective for this purpose. aps.org
Vibrational (IR and Raman) Spectra: By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be computed. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to assign specific peaks to the stretching and bending modes of functional groups.
Nuclear Magnetic Resonance (NMR) Spectra: The magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated, which can then be converted into chemical shifts relative to a standard. This allows for direct comparison with experimental NMR data, aiding in structure elucidation.
Electronic (UV-Visible) Spectra: TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. nih.gov These transition energies correspond to the wavelengths of light absorbed by the molecule, allowing for the simulation of its UV-Vis absorption spectrum. aps.org
Beyond spectra, DFT is used to calculate key electronic properties that govern a molecule's reactivity and intermolecular interactions.
Table 2: Key Electronic Properties Calculable via DFT for this compound. This table presents typical electronic properties that would be calculated for this compound and their significance.
| Property | Symbol | Significance |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; an indicator of chemical reactivity and the energy of the lowest electronic transition. researchgate.net |
| Ionization Potential | IP | The energy required to remove an electron; approximated by -EHOMO. |
| Electron Affinity | EA | The energy released when an electron is added; approximated by -ELUMO. |
| Global Hardness | η | (IP - EA) / 2; a measure of the molecule's resistance to change in its electron distribution. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) of this compound and its Derivatives
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity and electronic properties of molecules. irjweb.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. irjweb.com
| Compound | Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Cyanuric Fluoride (B91410) | B3LYP/6-311++G(d,p) | -9.015 | -1.192 | 7.823 | nih.gov |
Electronic Excited State Calculations and Spectra Simulation for Cyano-Fluorobiphenyls
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.comnih.gov The process involves first optimizing the ground-state geometry of the molecule using DFT, followed by TD-DFT calculations to determine the vertical excitation energies (the energy difference between the ground and excited states without change in geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov
The simulated spectrum is generated by plotting the oscillator strengths against the calculated wavelengths. mdpi.com This theoretical spectrum can then be compared with experimental data to validate the computational methodology and to aid in the assignment of electronic transitions, which are often described in terms of the molecular orbitals involved (e.g., HOMO → LUMO). researchgate.net
For aromatic systems like cyano-fluorobiphenyls, the main electronic transitions in the UV-Vis region are typically π → π* transitions. The choice of functional and basis set in the TD-DFT calculation is crucial for obtaining accurate results that correlate well with experimental spectra. nih.gov Studies on related compounds, such as cyano-substituted styrylpyridines, have shown that the B3LYP functional can provide reliable predictions of maximum absorption wavelengths (λmax). nih.gov While a simulated spectrum specifically for this compound is not available in the reviewed literature, the data from analogous compounds demonstrate the type of information that can be obtained.
| Compound | Method | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition | Reference |
|---|---|---|---|---|---|
| trans-2-(m-cyanostyryl)pyridine | TD-DFT B3LYP/6-31G(d) | 300.5 | 0.86 | H→L (99%) | nih.gov |
| trans-4-(m-cyanostyryl)pyridine | TD-DFT B3LYP/6-31G(d) | 303.8 | 1.11 | H→L (99%) | nih.gov |
These computational simulations are invaluable for understanding the photophysical properties of cyano-fluorobiphenyls and guiding the design of new materials with specific optical characteristics.
In Silico Modeling for Structure-Activity Relationship (SAR) and Target Interaction
In silico modeling encompasses a range of computational techniques used in drug discovery to predict the biological activity of a compound and its interactions with specific targets, such as proteins or enzymes. nih.gov These methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are essential for rational drug design and lead optimization. researchgate.net
Ligand-Protein Interaction Modeling via Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govscispace.com The process involves generating various conformations of the ligand within the binding pocket and scoring them based on a force field to estimate the binding affinity. researchgate.net This provides valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. scispace.com
For this compound, the cyano and fluoro substituents are key to its potential interactions.
Cyano Group: The nitrogen atom of the cyano group is a known hydrogen bond acceptor. mdpi.com Docking studies of other cyano-containing compounds have shown this group forming crucial hydrogen bonds with the backbone or side-chain residues of amino acids like valine, lysine, and serine in enzyme active sites. mdpi.com
Fluorine Atom: The role of fluorine in protein-ligand interactions is complex and significant. nih.gov Due to its high electronegativity, fluorine can act as a weak hydrogen bond acceptor. researchgate.netnih.gov Furthermore, fluorination can alter the electronic properties of the aromatic ring, influencing interactions and metabolic stability. researchgate.netacs.org Quantum mechanics and molecular mechanics analyses have confirmed that fluorine bonding plays an essential role in the binding of ligands to protein targets. nih.govacs.org
While no specific docking studies for this compound have been cited, analysis of its structure suggests it could form key interactions within a protein binding site, contributing to its potential biological activity.
Theoretical Evaluation of Compound Properties for Potential Biological Target Modulation
Quantitative Structure-Activity Relationship (QSAR) is an in silico approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates calculated molecular properties, known as descriptors, to an experimental activity, such as inhibitory concentration (IC₅₀). researchgate.net
To develop a QSAR model for this compound and its derivatives, one would first synthesize a library of related compounds and measure their activity against a specific biological target. Concurrently, a wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors can be categorized as:
Electronic: HOMO/LUMO energies, dipole moment, atomic charges.
Steric: Molecular weight, volume, surface area, shape indices.
Hydrophobic: LogP (partition coefficient).
Topological: Descriptors that describe molecular connectivity.
Statistical methods are then used to build a model that best predicts the activity based on a combination of these descriptors. SAR studies on related compounds have shown that the presence and position of electron-withdrawing groups are often critical for bioactivity. mdpi.com For instance, in a series of coumarin (B35378) derivatives, electron-withdrawing groups were found to favor antifungal activity. mdpi.com The strong electron-withdrawing nature of the cyano and fluoro groups in this compound would therefore be a critical descriptor in any QSAR model, significantly influencing its potential to modulate the activity of a biological target.
Advanced Applications and Integration in Functional Materials Science
Role as Versatile Chemical Building Blocks and Synthetic Intermediates
The reactivity of the cyano group, combined with the modified electronic properties of the biphenyl (B1667301) system due to the electronegative fluorine atom, makes 2-Cyano-3-fluorobiphenyl a valuable precursor in multi-step organic synthesis.
Precursors for Active Pharmaceutical Ingredient (API) Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. nih.gov Consequently, fluorinated biphenyl derivatives like this compound are highly sought-after intermediates in the synthesis of novel APIs. pharmanoble.com
The cyano group is a particularly versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group. These transformations allow for the construction of more complex molecular architectures. For instance, the synthesis of certain angiotensin II receptor blockers (sartans), a major class of antihypertensive drugs, relies on cyanobiphenyl intermediates. While specific examples detailing the direct use of this compound are proprietary or in developmental stages, its structural motifs are present in advanced pharmaceutical intermediates. For example, fluorinated and cyanated propionic acid esters serve as key intermediates in the synthesis of anti-inflammatory drugs like Flurbiprofen. google.com The development of continuous flow chemistry techniques has further enhanced the utility of such intermediates, allowing for safer and more efficient production of APIs. beilstein-journals.org The strategic placement of the fluorine atom in this compound makes it an attractive starting material for generating libraries of new chemical entities for drug discovery programs.
Key Intermediates in the Construction of Complex Heterocyclic Systems
Heterocyclic compounds are fundamental to pharmaceutical and materials chemistry. The cyano group in this compound is an excellent electrophile and a key participant in cyclization reactions, making the compound a valuable synthon for building complex heterocyclic systems. nih.gov
The synthesis of various nitrogen-containing heterocycles often utilizes cyano-functionalized precursors. researchgate.nete-bookshelf.de For example, cyanopyridine derivatives can be synthesized through reactions involving precursors with cyano groups. researchgate.net The cyano group can react with a variety of binucleophiles to construct rings such as pyridines, pyrimidines, and fused-ring systems. Multicomponent reactions, which allow the formation of complex molecules in a single step, frequently employ cyano-activated compounds. nih.gov The electron-withdrawing nature of both the cyano and fluoro groups on the biphenyl ring can influence the regioselectivity of these cyclization reactions, offering pathways to specific isomers that might otherwise be difficult to access. The synthesis of fluorinated quinolines, an important class of antibacterial agents, often involves the cyclization of fluorinated aniline (B41778) precursors, demonstrating the importance of fluorine in heterocyclic drug synthesis. researchgate.net
Development of High-Performance Functional Materials
Beyond pharmaceuticals, this compound is a critical component in the development of advanced functional materials, most notably liquid crystals for display applications.
Liquid Crystalline Systems Based on Cyano-Fluorobiphenyls
The discovery of cyanobiphenyls revolutionized the liquid crystal display (LCD) industry. tandfonline.com These rod-shaped molecules exhibit a nematic liquid crystal phase at room temperature, a state of matter where molecules have long-range orientational order but no positional order. nasa.gov This orientational order can be manipulated by an external electric field, which is the fundamental principle behind LCD operation. goldenviewdisplay.comsindadisplay.com Fluorine substitution provides an additional tool for fine-tuning the properties of these materials. researchgate.net
The specific properties of a liquid crystal, such as its temperature range (mesophase) and stability, are dictated by its molecular structure. The cyano and fluoro groups in molecules like this compound have profound and distinct effects. nih.gov
The cyano (-CN) group is strongly polar and has a large dipole moment aligned with the long axis of the molecule. This feature is primarily responsible for the large positive dielectric anisotropy (Δε) of cyanobiphenyls. tandfonline.com A high Δε is crucial as it allows the liquid crystal molecules to reorient themselves at low voltages, leading to energy-efficient displays. nih.gov The cyano group also enhances molecular interactions, which tends to stabilize the nematic phase and increase the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase). frontiersin.org
The fluoro (-F) substituent , particularly when placed laterally on the biphenyl core, has several important effects. researchgate.net
Melting Point and Nematic Range: Lateral fluorine substitution often disrupts crystal packing, leading to a lower melting point. researchgate.netbiointerfaceresearch.com This can significantly widen the temperature range over which the nematic phase is stable, a critical requirement for displays that must operate in various environments. researchgate.net
Smectic Phase Suppression: In some liquid crystals, an undesirable, more ordered smectic phase can form upon cooling. Fluorine substitution, especially on the flexible tail, has been shown to suppress the formation of these smectic phases, preserving the desired nematic phase over a broader temperature range. nsf.govresearchgate.net
Viscosity: Fluorination can lead to reduced viscosity, which allows the liquid crystal molecules to reorient more quickly, resulting in faster display response times. nih.gov
The thermal stability of these compounds is generally high, a property enhanced by the strength of the carbon-fluorine bond. nsf.gov The table below summarizes the general impact of these substitutions on biphenyl liquid crystals.
| Property | Effect of Terminal Cyano (-CN) Group | Effect of Lateral Fluoro (-F) Group |
| Dielectric Anisotropy (Δε) | Large positive increase | Modulates value (can increase or decrease depending on position) |
| Melting Point | Variable, depends on overall structure | Generally decreases |
| Nematic Phase Stability | Increases (higher clearing point) | Can widen the nematic range |
| Smectic Phase Formation | Can promote in longer-chain variants | Tends to suppress |
| Viscosity | Can increase | Generally decreases |
| Chemical Stability | Stable | High, due to C-F bond strength |
This table presents generalized trends in structure-property relationships for calamitic (rod-shaped) liquid crystals.
The design of a modern LCD relies on liquid crystal mixtures, often comprising dozens of individual compounds, to achieve all the required performance characteristics simultaneously. nih.gov Compounds like this compound are designed as components for these mixtures. The key design principles for optimizing performance include:
Low Operating Voltage: This is achieved by formulating mixtures with a high positive dielectric anisotropy. Cyanobiphenyls are the primary contributors to this property. researchgate.net Fluorination helps to fine-tune the final value of the mixture. researchgate.net
Wide Operating Temperature Range: The material must remain in the nematic phase from cold to hot environments. This is accomplished by creating eutectic mixtures that have very low melting points and by adding components with high clearing points, such as cyanoterphenyls. tandfonline.com Lateral fluorination is a key strategy for lowering the melting point of individual components. biointerfaceresearch.com
High Reliability and Lifetime: The liquid crystal materials must be chemically and photochemically stable to endure years of operation under backlight illumination. The inherent stability of the biphenyl core and the strength of the C-F bond contribute to this requirement. researchgate.netnsf.gov Fluorination also helps by limiting the coordination of the liquid crystal molecules to cationic impurities, which improves the voltage holding ratio and reliability of the display. researchgate.net
By strategically combining compounds with different functionalities—such as those providing high Δε (cyanobiphenyls), those lowering viscosity (fluorinated compounds), and those expanding the temperature range—materials scientists can engineer liquid crystal mixtures tailored to the specific demands of any display application, from smartphones to large-screen televisions. nih.gov
Metal-Organic Frameworks (MOFs) and Advanced Porous Materials
Catalysis and Organocatalysis Applications
The precise arrangement of functional groups within a structured material can create highly active and selective catalytic sites. Both MOFs and purely organic molecules derived from precursors like this compound have potential applications in catalysis.
In MOF-based catalysis, the metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce catalytic groups. A linker derived from this compound could influence a catalytic reaction through steric (shape-selective) effects imposed by the framework's pores or by electronic effects from the fluoro and cyano groups altering the activity of the metal center. nih.gov For instance, the famous MOF Cu3(BTC)2 has been used as a recyclable heterogeneous catalyst for the cyano-trifluoromethylation of alkenes, where the confinement within the MOF cavities enhances regio- and shape-selectivity. nih.gov
In the field of organocatalysis, small organic molecules are used to accelerate chemical reactions. beilstein-journals.org A molecule containing the this compound scaffold could be elaborated into a chiral catalyst. The specific stereochemistry and electronic nature of the substituents could be used to control the enantioselectivity of reactions, a critical aspect in the synthesis of pharmaceuticals. For example, bifunctional organocatalysts have been successfully employed in reaction cascades involving 3-cyano-coumarin derivatives. nih.gov This highlights the potential of cyano-containing aromatic systems to serve as core structures in the design of novel organocatalysts.
Molecular Probes for Chemical and Biological Systems
Molecular probes are compounds that exhibit a measurable change in a physical property, such as color or fluorescence, in response to a specific environmental stimulus. The biphenyl scaffold, with its conjugated π-system, often forms the core of fluorescent molecules. The photophysical properties of such systems can be highly sensitive to their local environment.
A derivative of this compound could potentially function as a molecular probe. The electron-withdrawing cyano and fluoro groups can significantly influence the electronic structure and transition energies of the biphenyl system, affecting its absorption and emission spectra. Changes in solvent polarity, viscosity, or the presence of specific analytes could perturb these properties, leading to a detectable signal. For example, studies on cyano-substituted 3H-indole molecules have demonstrated their use as probes to study the polarity of micellar environments, where their spectral characteristics change upon solubilization. rsc.org This principle could be applied to design probes based on the this compound core for sensing applications in complex chemical or biological systems. researchgate.net
Future Research Directions and Emerging Avenues in 2 Cyano 3 Fluorobiphenyl Chemistry
Development of Novel and More Efficient Synthetic Pathways
The current synthetic utility of 2-Cyano-3-fluorobiphenyl, particularly as a building block in the creation of pharmacologically active agents, underscores the need for optimized and innovative synthetic methodologies. Future research in this domain is anticipated to focus on several key areas to enhance efficiency, reduce environmental impact, and increase accessibility.
Key Research Objectives:
Catalyst Innovation: Exploration of novel transition-metal catalysts for cross-coupling reactions to construct the biphenyl (B1667301) core could lead to higher yields and milder reaction conditions.
Flow Chemistry Integration: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and product consistency for the synthesis of this compound and its derivatives.
Green Chemistry Approaches: A focus on developing synthetic routes that utilize greener solvents, minimize waste generation, and employ more atom-economical reactions will be crucial for sustainable chemical manufacturing.
| Synthetic Approach | Potential Advantages |
| Novel Catalysis | Higher yields, milder conditions, improved selectivity |
| Flow Chemistry | Enhanced safety, scalability, consistent product quality |
| Green Solvents | Reduced environmental impact, improved process safety |
Exploration of Undiscovered Reactivity and Transformation Pathways
The inherent chemical functionalities of this compound—the cyano group, the fluorine atom, and the biphenyl system—present a rich playground for exploring novel chemical transformations. Future investigations are expected to move beyond its role as a passive intermediate and delve into its unique reactivity.
Prospective Research Areas:
Functional Group Interconversion: Systematic studies on the selective transformation of the cyano and fluoro groups into other valuable functionalities could unlock new synthetic possibilities.
Directed C-H Functionalization: The development of methods for the regioselective functionalization of the aromatic C-H bonds of the biphenyl scaffold would provide direct routes to novel derivatives.
Photocatalysis and Electrochemistry: Utilizing light or electricity to drive novel reactions of this compound could lead to the discovery of unprecedented transformation pathways.
Integration of Advanced Computational Approaches for Predictive Molecular Design
Computational chemistry offers powerful tools to predict molecular properties and guide experimental research. The application of these methods to this compound can accelerate the discovery of new applications and provide deeper insights into its chemical behavior.
Future Computational Studies:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, understand transition states, and predict the outcomes of unexplored reactions.
In Silico Screening: Virtual screening of derivatives of this compound for potential applications in areas such as materials science and medicinal chemistry can prioritize synthetic efforts.
Property Prediction: Computational models can be developed to accurately predict the physicochemical and electronic properties of novel compounds based on the this compound core.
Synergistic Research Across Chemistry, Materials Science, and Related Disciplines
The unique combination of a rigid biphenyl core, a polar cyano group, and an electronegative fluorine atom suggests that this compound could be a valuable component in advanced materials. Collaborative research efforts that bridge chemistry with materials science and engineering will be essential to unlock this potential.
Interdisciplinary Research Opportunities:
Liquid Crystal Development: The cyanobiphenyl moiety is a well-known component of liquid crystalline materials. Research into how the specific substitution pattern of this compound influences mesophase behavior could lead to new liquid crystal technologies.
Organic Electronics: The electronic properties of fluorinated and cyano-substituted aromatic compounds make them candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Polymer Chemistry: Incorporation of the this compound unit into polymer backbones or as a pendant group could impart unique thermal, mechanical, and electronic properties to the resulting materials.
Development of this compound in Multifunctional Materials and Devices
Building on the synergistic research efforts described above, a significant future direction lies in the deliberate design and fabrication of multifunctional materials and devices that leverage the specific attributes of this compound.
Emerging Application Domains:
Sensors and Detectors: The electronic and photophysical properties of materials derived from this compound could be harnessed to create sensitive and selective chemical sensors.
Smart Materials: The development of materials that respond to external stimuli such as light, heat, or electric fields could be achieved by incorporating the this compound scaffold into responsive molecular architectures.
Advanced Optical Materials: The influence of the fluorine and cyano groups on the refractive index and other optical properties could be explored for applications in lenses, coatings, and other optical components.
Q & A
Q. What are the recommended synthetic routes for 2-Cyano-3-fluorobiphenyl, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via Suzuki-Miyaura cross-coupling between a fluorinated aryl halide and a cyano-substituted boronic acid. For example, 2-fluoro-4-biphenylboronic acid (CAS RN 321-60-8, purity >95%) is a potential precursor . Optimize reaction conditions using Pd catalysts (e.g., Pd(PPh₃)₄) in a 1:1 DME/H₂O solvent system at 80°C under inert atmosphere. Monitor yield via HPLC (reported purity >98% in analogous compounds ). Adjust equivalents of boronic acid (1.2–1.5 eq) to minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound, and how should purity thresholds be validated?
Use orthogonal methods:
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and electronic environments.
- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>98% as per industry standards ).
- Elemental Analysis (EA) to verify C, H, N, F composition.
- Melting Point (mp) consistency (e.g., compare with literature values like mp 44–49°C for structurally similar fluorophenols ).
Q. How should researchers handle storage and stability concerns for this compound?
Store at 0–6°C in amber vials under nitrogen to prevent hydrolysis of the cyano group . Monitor degradation via periodic HPLC analysis. For long-term stability, lyophilize and store in desiccated conditions (humidity <10%) .
Advanced Research Questions
Q. What mechanistic insights explain substituent effects on the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing cyano and fluorine groups deactivate the aryl ring, slowing oxidative addition of Pd catalysts. Computational studies (DFT) suggest the meta-fluorine substituent creates steric hindrance, favoring coupling at the para position . Validate using kinetic experiments (e.g., monitor reaction progress via in-situ IR for intermediates ).
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for fluorinated biphenyl derivatives?
Contradictions may arise from dynamic effects (e.g., rotational barriers in biphenyl systems). Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. For example, 2-fluorobiphenyl standards show resolved coupling constants (J = 8–12 Hz) at 25°C . Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies mitigate side reactions during functionalization of this compound (e.g., nitration or amidation)?
- Nitration : Use HNO₃/H₂SO₄ at 0°C to minimize over-nitration. Meta-directing cyano groups favor substitution at the fluorophenyl ring .
- Amidation : Activate the cyano group via hydrolysis to carboxylic acid (H₂O₂, K₂CO₃), then couple with amines using EDC/HOBt .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the electronic effects of fluorine in this compound?
- Hammett Studies : Compare reaction rates of this compound with non-fluorinated analogs in electrophilic substitution.
- DFT Calculations : Map electrostatic potential surfaces to quantify fluorine’s electron-withdrawing impact .
- Spectroscopic Probes : Use ¹⁹F NMR chemical shifts (δ = -110 to -120 ppm for aryl-F) to assess electronic environments .
Q. What methodologies address low yields in large-scale synthesis of this compound?
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., coupling reactions).
- Catalyst Recycling : Immobilize Pd on silica or magnetic nanoparticles to reduce metal leaching .
- Purification : Use recrystallization from ethanol/water (70:30 v/v) to enhance yield >90% .
Safety and Toxicity
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles) due to potential cyanide release under acidic conditions.
- Conduct reactions in fume hoods; monitor air quality for HCN (TLV: 10 ppm) .
- Dispose of waste via alkaline hydrolysis (pH >12) to neutralize cyanide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
